molecular formula C14H16N2O2 B11868991 tert-Butyl isoquinolin-3-ylcarbamate

tert-Butyl isoquinolin-3-ylcarbamate

Cat. No.: B11868991
M. Wt: 244.29 g/mol
InChI Key: ZSBYTWGRMPVAIA-UHFFFAOYSA-N
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Description

tert-Butyl isoquinolin-3-ylcarbamate is an organic compound with the molecular formula C14H16N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl isoquinolin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of isoquinoline derivatives with tert-butyl chloroformate. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:

    Formation of Isoquinoline Derivative: Isoquinoline is reacted with a suitable reagent to introduce a functional group at the 3-position.

    Carbamate Formation: The isoquinoline derivative is then reacted with tert-butyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl isoquinolin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl isoquinolin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl isoquinolin-3-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors in the nervous system, modulating their activity and leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

    tert-Butyl-nitroxyl acene-based derivatives: Known for their unique magnetic properties and applications in photonics and electronics.

Uniqueness

tert-Butyl isoquinolin-3-ylcarbamate is unique due to its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-isoquinolin-3-ylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-12-8-10-6-4-5-7-11(10)9-15-12/h4-9H,1-3H3,(H,15,16,17)

InChI Key

ZSBYTWGRMPVAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=N1

Origin of Product

United States

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